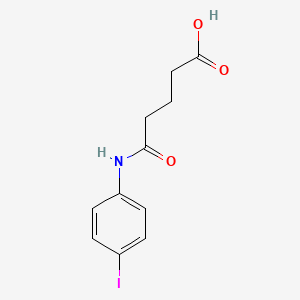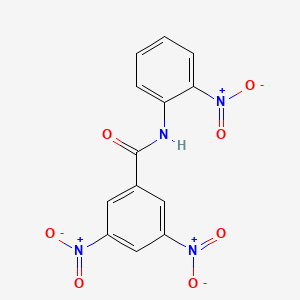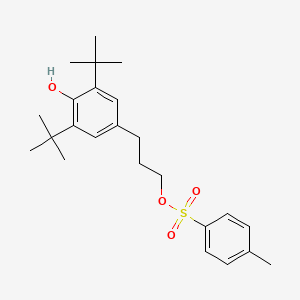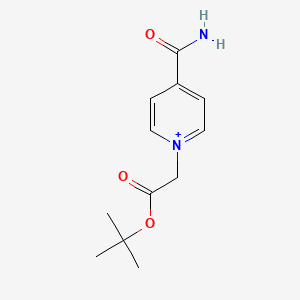![molecular formula C8H16N6 B15045617 N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide)](/img/structure/B15045617.png)
N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) is a complex organic compound characterized by its unique structure, which includes imidamide groups and propan-2-ylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) typically involves the reaction of ethanediamine with propan-2-ylideneamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidamide derivatives .
Scientific Research Applications
N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) include:
- N,N′-Bis(2-aminoethyl)-1,3-propanediamine
- N,N′-1,2-Ethanediyldi(2-propanimine)
- 1,3-Bis(2-aminoethylamino)propane
Uniqueness
N1,N2-Bis[(propan-2-ylidene)amino]ethanebis(imidamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16N6 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-N',2-N'-bis(propan-2-ylideneamino)ethanediimidamide |
InChI |
InChI=1S/C8H16N6/c1-5(2)11-13-7(9)8(10)14-12-6(3)4/h1-4H3,(H2,9,13)(H2,10,14) |
InChI Key |
CXWRUOMTMFXVLY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=N/N=C(/N)\C(=N/N=C(C)C)\N)C |
Canonical SMILES |
CC(=NN=C(C(=NN=C(C)C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B15045542.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)

![1-[2-(3-chloro-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B15045564.png)

![5-Hexyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B15045579.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15045597.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15045600.png)
![[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate](/img/structure/B15045603.png)

